molecular formula C12H12N6 B184410 Pyrazine, 2,6-bis(3-methyl-1H-pyrazol-1-yl)- CAS No. 612820-39-0

Pyrazine, 2,6-bis(3-methyl-1H-pyrazol-1-yl)-

Cat. No. B184410
CAS RN: 612820-39-0
M. Wt: 240.26 g/mol
InChI Key: SXJRQAPLRWJUCQ-UHFFFAOYSA-N
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Description

Pyrazine, 2,6-bis(3-methyl-1H-pyrazol-1-yl)- is a heterocyclic compound that has gained significant attention from researchers due to its potential applications in various fields of science. This compound is commonly known as BMH-21 and has been synthesized using different methods.

Mechanism Of Action

BMH-21 exerts its anti-cancer effects by selectively inducing DNA damage in cancer cells. This is achieved by inhibiting the activity of a protein called RAD52, which is involved in DNA repair. Inhibition of RAD52 leads to the accumulation of DNA damage, ultimately resulting in cell cycle arrest and cell death. BMH-21 has also been shown to inhibit the activity of another protein called PARP1, which is involved in DNA repair and cell survival.
Biochemical and Physiological Effects
BMH-21 has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, BMH-21 has been found to inhibit the growth of bacteria and fungi. It has also been shown to have anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of BMH-21 is its selectivity towards cancer cells. This makes it a promising candidate for the development of cancer therapies with fewer side effects than traditional chemotherapy. However, one of the limitations of BMH-21 is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on BMH-21. One potential area of research is the development of more efficient synthesis methods that can produce larger quantities of BMH-21. Another area of research is the investigation of BMH-21's potential applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of BMH-21 and to identify any potential side effects. Finally, BMH-21 could be investigated for its potential use in combination therapies with other anti-cancer agents.

Synthesis Methods

The synthesis of BMH-21 has been achieved using various methods. One of the most common methods involves the reaction of 3-methyl-1H-pyrazole with 2,6-dichloropyrazine in the presence of a base. The resulting product is then treated with hydrazine hydrate to yield BMH-21. Another method involves the reaction of 2,6-dichloropyrazine with 3-methyl-1H-pyrazole in the presence of a palladium catalyst.

Scientific Research Applications

BMH-21 has been extensively studied for its potential applications in cancer treatment. It has been found to selectively inhibit the proliferation of cancer cells by inducing DNA damage and cell cycle arrest. BMH-21 has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In addition to its anti-cancer properties, BMH-21 has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

CAS RN

612820-39-0

Product Name

Pyrazine, 2,6-bis(3-methyl-1H-pyrazol-1-yl)-

Molecular Formula

C12H12N6

Molecular Weight

240.26 g/mol

IUPAC Name

2,6-bis(3-methylpyrazol-1-yl)pyrazine

InChI

InChI=1S/C12H12N6/c1-9-3-5-17(15-9)11-7-13-8-12(14-11)18-6-4-10(2)16-18/h3-8H,1-2H3

InChI Key

SXJRQAPLRWJUCQ-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1)C2=CN=CC(=N2)N3C=CC(=N3)C

Canonical SMILES

CC1=NN(C=C1)C2=CN=CC(=N2)N3C=CC(=N3)C

Origin of Product

United States

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